molecular formula C15H17N5O2 B6455362 2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549001-90-1

2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455362
CAS No.: 2549001-90-1
M. Wt: 299.33 g/mol
InChI Key: AFVMHBVUIJHNMJ-UHFFFAOYSA-N
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Description

2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound featuring a fused imidazo[1,2-b]pyridazine core. This scaffold is characterized by a shared nitrogen atom between the imidazole and pyridazine rings, distinguishing it from other isomers like imidazo[4,5-c]pyridazine or imidazo[4,5-d]pyridazine . The compound is substituted at position 2 with a tert-butyl group and at position 6 with a carboxamide linked to a 5-methyl-1,2-oxazol-3-yl moiety. The tert-butyl group enhances steric bulk and metabolic stability, while the oxazole ring contributes to hydrogen bonding and π-π stacking interactions, which are critical for target binding .

Imidazo[1,2-b]pyridazines are pharmacologically significant due to their versatility in kinase inhibition (e.g., VEGFR2, Haspin) and receptor binding (e.g., benzodiazepine receptors) . The synthetic routes for this class often involve transition-metal-catalyzed cross-coupling or condensation reactions with haloacetyl derivatives .

Properties

IUPAC Name

2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-9-7-12(19-22-9)17-14(21)10-5-6-13-16-11(15(2,3)4)8-20(13)18-10/h5-8H,1-4H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVMHBVUIJHNMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for both cyclization and amidation steps. For instance, cyclization of α-bromoketones with aminopyridazines under microwave conditions (100°C, 150 W) completes in 20–30 minutes, compared to 4–6 hours conventionally. Similarly, amidation reactions using HATU achieve 85% yield within 15 minutes under microwave irradiation.

Comparative Data:

StepConventional TimeMicrowave TimeYield Improvement
Cyclization4–6 hours20–30 minutes+10–15%
Amidation2 hours15 minutes+15–20%

Catalytic Methods for Greener Synthesis

Palladium-catalyzed cross-coupling reactions have been explored to introduce the 5-methyl-1,2-oxazol-3-yl group. Using Pd(OAc)₂ and Xantphos as a ligand, the Suzuki-Miyaura coupling between 6-bromoimidazo[1,2-b]pyridazine and a boronic ester derivative of 5-methyl-1,2-oxazole achieves moderate yields (50–60%) but offers improved atom economy.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and sustainability. Continuous flow reactors are employed for the cyclization step, enabling precise temperature control and reduced solvent usage. For example, a mixed solvent system (ethyl acetate/n-hexane) in a continuous flow setup achieves 90% conversion with a residence time of 10 minutes.

Purification:

  • Recrystallization: Ethyl acetate/n-hexane (1:5) yields >99% purity.

  • Chromatography: Reserved for small-scale batches due to high costs.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization:
    Competing alkylation at non-adjacent nitrogens is mitigated by using 6-halopyridazines, which reduce the nucleophilicity of undesired sites.

  • Oxazole Stability:
    The 5-methyl-1,2-oxazol-3-amine is moisture-sensitive. Storage under argon and in situ preparation minimizes degradation.

  • Byproduct Formation:
    Over-alkylation during cyclization is controlled by stoichiometric precision (1:1 ratio of α-bromoketone to aminopyridazine).

Comparative Analysis of Synthetic Routes

MethodKey ReagentsYield (%)Purity (%)Time Required
Conventional Cyclization + AmidationNaHCO₃, HATU60–75958–10 hours
Microwave-AssistedHATU, DIPEA75–85981–2 hours
Catalytic CouplingPd(OAc)₂, Xantphos50–60906–8 hours

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide are compared below with analogous imidazo[1,2-b]pyridazine derivatives.

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Weight Biological Target Potency (IC₅₀) Key Features
Target Compound 2-tert-butyl, 6-(5-methyl-1,2-oxazol-3-yl-carboxamide) ~365.4 (estimated) Not explicitly reported (likely kinase or receptor) N/A Enhanced metabolic stability (tert-butyl), oxazole for binding interactions
N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) 6-phenoxy, 3-(trifluoromethylbenzamide) 421.1 VEGFR2 kinase 7.1 nM High VEGFR2 affinity; trifluoromethyl enhances lipophilicity
3-benzamidomethyl-2-(3',4'-methylenedioxyphenyl)-6-methylthioimidazo[1,2-b]pyridazine 3-benzamidomethyl, 2-(methylenedioxyphenyl), 6-methylthio ~410.5 (estimated) Benzodiazepine receptor 2 nM Exceptional receptor binding; methylenedioxy group improves CNS penetration
(R)-N-(3-(8-amino-3-cyano-6-methyl-5,6-dihydroimidazo[1,2-a]pyrazin-6-yl)-4-fluorophenyl)-5-methoxypyrazine-2-carboxamide 6-methyl, 8-amino, 5-methoxypyrazine-carboxamide 421.1 Not specified N/A Dihydroimidazo-pyrazine core; fluorophenyl enhances selectivity
N-(1-(tert-Butyl)-3-methyl-1H-pyrazol-5-yl)-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-6-amine 2-methyl, 3-(4-chloro-2-fluorobenzyl), 6-amine 426.92 Not specified N/A Chloro-fluorobenzyl enhances hydrophobicity; pyrazole for metabolic resistance

Key Insights:

Substituent Impact :

  • tert-Butyl groups (e.g., in the target compound and ) improve metabolic stability but may reduce solubility.
  • Oxazole and pyrazine carboxamides (target compound and ) enhance hydrogen bonding with target proteins, critical for kinase inhibition .
  • Trifluoromethyl groups (e.g., 6b ) increase lipophilicity and binding affinity via hydrophobic interactions.

Biological Activity: Compounds with meta-substituted phenoxy groups (e.g., 6b) show superior VEGFR2 inhibition compared to ortho/para analogs . Benzamidomethyl substitutions (e.g., ) achieve sub-nanomolar potency at benzodiazepine receptors, suggesting structural flexibility for CNS targets.

Synthetic Accessibility :

  • The target compound’s synthesis likely follows established imidazo[1,2-b]pyridazine routes, such as condensation with haloacetyl derivatives or transition-metal-catalyzed cross-coupling .
  • Derivatives like and require multi-step protocols, including TFA-mediated deprotection and crystallization .

Structure-Activity Relationship (SAR) Insights

Core Modifications :

  • The imidazo[1,2-b]pyridazine scaffold is preferred over imidazo[1,2-a]pyridines or pyrimidines due to its planar geometry and nitrogen-rich profile, enabling strong hinge-region binding in kinases .
  • Substitution at position 6 (carboxamide in the target compound) is critical for target engagement, as seen in VEGFR2 inhibitors .

Role of tert-Butyl and Oxazole: The 2-tert-butyl group reduces off-target interactions by sterically blocking non-specific binding pockets. The 5-methyl-1,2-oxazol-3-yl moiety mimics natural adenine in kinase ATP-binding sites, enhancing selectivity .

Comparative Limitations: While the target compound’s exact biological data are unreported, analogs like 6b and benzodiazepine-targeting derivatives highlight the scaffold’s versatility. Potential drawbacks include moderate aqueous solubility (due to tert-butyl) and synthetic complexity for chiral analogs (e.g., ).

Biological Activity

2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide, a synthetic compound belonging to the imidazo[1,2-b]pyridazine class, has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, focusing on its mechanisms, efficacy against cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with a molecular formula of C15H17N5O2 and a molecular weight of 299.33 g/mol. Its unique characteristics stem from the imidazo[1,2-b]pyridazine core combined with an oxazole moiety and a tert-butyl substituent. These structural elements are crucial for its interaction with biological targets.

Property Value
Molecular FormulaC15H17N5O2
Molecular Weight299.33 g/mol
StructureImidazo[1,2-b]pyridazine derivative
Functional GroupsCarboxamide, Oxazole

Kinase Inhibition

Research indicates that this compound acts as a kinase inhibitor , specifically targeting ROS1 and NTRK kinases. These kinases are implicated in various cancers where their overexpression contributes to tumorigenesis. Inhibition of these pathways can disrupt cancer cell proliferation and survival .

Structure-Activity Relationships (SAR)

The structure of this compound influences its biological activity. The presence of the oxazole moiety enhances its interaction with target proteins compared to other derivatives lacking this feature. The tert-butyl group may also affect the compound's pharmacokinetics and bioavailability .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's activity against specific cancer cell lines. These studies typically employ techniques such as:

  • Cell viability assays to determine the IC50 values.

For example, compounds similar in structure have shown IC50 values in the low micromolar range against various cancer cell lines .

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound exerts its biological effects. Potential mechanisms include:

  • Inhibition of phosphorylation events critical for cancer cell signaling pathways.

Such studies often utilize molecular docking simulations and biochemical assays to elucidate binding affinities and inhibition constants.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-tert-butyl-N-(5-methyl-1,2-oxazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide, and how can purity be maximized?

  • Methodology : The synthesis typically involves constructing the imidazo[1,2-b]pyridazine core via cyclization reactions, followed by functionalization with tert-butyl and oxazole-carboxamide groups. Key steps include:

  • Deprotection : Use of trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc group removal, as demonstrated in analogous compounds (yield: 94% after crystallization) .
  • Crystallization : Triple saturation in DCM/hexane to enhance purity .
  • Coupling reactions : Employing reagents like DMTMM for amide bond formation, with yields up to 83% under optimized methanol/DCM solvent conditions .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Methodology :

  • NMR and IR spectroscopy : To verify functional groups (e.g., tert-butyl, carboxamide) and ring connectivity .
  • Mass spectrometry (LC-MS) : For molecular weight confirmation (e.g., observed m/z 515.4 vs. calculated 515.2 for a related analog) .
  • X-ray crystallography : To resolve stereochemical ambiguities, particularly for chiral intermediates .

Q. What are the primary biological targets of imidazo[1,2-b]pyridazine derivatives, and how are initial activity assays designed?

  • Methodology :

  • Kinase inhibition assays : Focus on kinases involved in cell signaling pathways (e.g., VEGFR2), using fluorescence-based or radiometric assays to measure IC50 values .
  • Cellular viability assays : Testing against cancer cell lines (e.g., Hep-G2) with MTT or ATP-luminescence protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity and selectivity?

  • Methodology :

  • Structure-Activity Relationship (SAR) studies : Compare analogs like 2-tert-butyl-N-(1,2-oxazol-3-yl) derivatives (IC50 shifts noted with oxazole isomer changes) .
  • Computational docking : Use programs like AutoDock to model interactions with kinase ATP-binding pockets, highlighting steric effects of tert-butyl groups .
  • Data from : Substituting pyridazine with pyridine reduces activity by 10-fold, emphasizing the core's role in target binding .

Q. How can contradictory data from enzymatic vs. cellular assays be resolved?

  • Case Example : A compound may show potent kinase inhibition (nM range) but poor cellular activity due to permeability issues.
  • Methodology :

  • LogP measurements : Assess lipophilicity via HPLC; optimal ranges are 2–4 for membrane penetration .
  • Proteolytic stability assays : Incubate with liver microsomes to identify metabolic hotspots (e.g., oxazole ring oxidation) .
  • Structural tweaks : Introduce electron-withdrawing groups on the oxazole to enhance stability, as seen in fluorinated analogs .

Q. What strategies are effective in improving the compound’s pharmacokinetic profile?

  • Methodology :

  • Prodrug design : Mask polar groups (e.g., carboxamide) with tert-butyl esters, which hydrolyze in vivo .
  • Caco-2 permeability assays : To optimize absorption; tert-butyl groups often enhance passive diffusion .
  • Plasma protein binding (PPB) studies : Use equilibrium dialysis to reduce high PPB, which can limit free drug concentration .

Q. How can synthetic byproducts or isomers be identified and minimized during scale-up?

  • Methodology :

  • HPLC-MS monitoring : Detect intermediates like iodinated byproducts (e.g., tert-butyl-(R)-2-iodo analogs) during coupling reactions .
  • Chiral chromatography : Resolve enantiomers using amylose-based columns, critical for maintaining stereochemical integrity .
  • Reaction optimization : Reduce DMTMM reagent excess to prevent triazine-derived impurities .

Key Takeaways

  • Synthesis : Prioritize TFA-mediated deprotection and DCM/hexane crystallization for high yields .
  • SAR : The tert-butyl group and pyridazine core are critical for kinase selectivity .
  • Data Contradictions : Resolve discrepancies between enzymatic and cellular assays via logP and metabolic stability profiling .

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